Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate
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Overview
Description
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides followed by esterification. One common method includes:
Starting Material: Piperidine derivative.
Reaction with Sulfonyl Chloride: The piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Esterification: The sulfonyl intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It is used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfonyl group.
Ethyl 2-(piperidin-4-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Piperidine-4-sulfonic acid: Contains the sulfonyl group but lacks the ester functionality.
Uniqueness
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is unique due to the combination of the piperidine ring, sulfonyl group, and ester functionality. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)8-16(13,14)7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI Key |
SBHGUJMEHUGGOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CCC1CCNCC1 |
Origin of Product |
United States |
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